cis-3-(Boc-amino)-5-methylpiperidine

Description

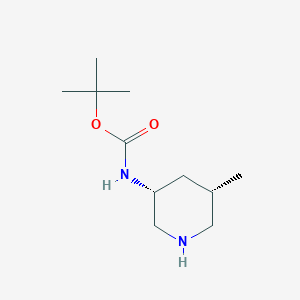

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNALVHVMBXLLIY-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](CNC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Conformational Analysis of Cis 3 Boc Amino 5 Methylpiperidine

Diastereoselectivity in Synthetic Routes to cis- and trans-Piperidine Isomers

The synthesis of 3,5-disubstituted piperidines, including cis-3-(Boc-amino)-5-methylpiperidine, requires precise control over stereochemistry to selectively obtain the desired cis or trans isomer. The diastereoselectivity of these synthetic routes is highly dependent on the chosen method, such as the reduction of a corresponding pyridine (B92270) precursor or cyclization strategies.

Catalytic hydrogenation of substituted pyridines is a common method for accessing the piperidine (B6355638) core. researchgate.net The choice of catalyst and reaction conditions can significantly influence the ratio of cis to trans products. For instance, the hydrogenation of a 3,5-disubstituted pyridine often yields a mixture of diastereomers. nih.gov The stereochemical outcome is determined by the direction from which hydrogen atoms add to the planar pyridine ring. Factors such as the steric bulk of the substituents and their ability to coordinate with the metal catalyst guide the approach of the substrate to the catalyst surface. In many cases, hydrogenation using catalysts like Platinum(IV) oxide (PtO₂) tends to favor the formation of the cis isomer. rsc.org

Another strategy involves diastereoselective alkylation of chiral, non-racemic lactams, which provides an effective route to enantiopure cis- and trans-3,5-disubstituted piperidines. nih.gov Furthermore, divergent asymmetric syntheses have been developed to access different stereoisomers from a common intermediate. acs.orgacs.orgnih.gov These methods often employ chemoenzymatic reactions to achieve high diastereoselectivity. acs.orgacs.orgnih.gov For example, a mixture of achiral cis- and racemic trans-piperidine diols can be transformed into a single cis-diacetate isomer with excellent diastereoselectivity using a combination of enzyme and ruthenium catalysis. nih.gov

Intramolecular cyclization reactions, such as the intramolecular aza-Michael reaction, also serve as a key strategy. The stereochemical course of these cyclizations can be directed by chiral auxiliaries or catalysts, though the initial cyclization may produce a mixture of cis and trans isomers. whiterose.ac.uk The relative stability of the transition states leading to the different diastereomers dictates the product ratio.

The table below summarizes outcomes from representative synthetic strategies for 3,5-disubstituted piperidines.

| Synthetic Method | Precursor Type | Typical Major Isomer | Key Influencing Factors |

| Catalytic Hydrogenation | 3,5-Disubstituted Pyridine | cis | Catalyst type (e.g., PtO₂), solvent, steric hindrance of substituents nih.govrsc.org |

| Diastereoselective Alkylation | Chiral Lactam | Controlled (cis or trans) | Chiral auxiliary, reaction conditions nih.gov |

| Chemoenzymatic DYKAT¹ | rac/meso Diol Mixture | cis | Enzyme and metal catalyst combination nih.gov |

| Intramolecular Cyclization | Acyclic Amino-alkene | Mixture, often cis | Transition state stability, chiral auxiliaries whiterose.ac.uk |

¹Dynamic Kinetic Asymmetric Transformation

Conformational Preferences and Dynamics of 3,5-Disubstituted Piperidine Rings

The biological activity and physical properties of piperidine derivatives are intrinsically linked to the conformation of the six-membered ring. For this compound, the conformational equilibrium is primarily dictated by the steric and electronic influences of the substituents.

Influence of Substituents on Ring Conformation and Steric Interactions

The piperidine ring typically adopts a low-energy chair conformation to minimize torsional and angle strain. In a 3,5-disubstituted piperidine, the substituents can occupy either axial or equatorial positions. For the cis isomer, the thermodynamically most stable conformation is the one in which both the Boc-amino and methyl groups are in equatorial positions. rsc.org This arrangement minimizes unfavorable steric interactions, particularly 1,3-diaxial interactions, that would arise if one or both groups were in axial positions.

The bulky tert-butoxycarbonyl (Boc) group has a strong preference for the equatorial position to avoid steric clashes with the axial hydrogens on the ring. rsc.org Similarly, the methyl group also favors the equatorial orientation. When both are in the cis configuration, the diequatorial conformation is significantly lower in energy than the diaxial alternative, which would involve severe steric repulsion.

The nature of the substituent on the nitrogen atom also plays a crucial role. An N-Boc group can influence the ring's conformational preference due to its steric bulk and potential for allylic strain if the nitrogen atom develops partial sp² character. acs.org However, in saturated piperidines, the primary effect of the N-Boc group is steric, reinforcing the chair conformation with equatorial C-substituents. rsc.org

Spectroscopic Investigations of Stereochemistry

Spectroscopic techniques are indispensable for elucidating the precise stereochemistry and conformational details of this compound.

Proton NMR (¹H NMR) spectroscopy is a powerful tool for conformational analysis. The magnitude of the vicinal coupling constants (³JHH) between adjacent protons on the piperidine ring is highly dependent on the dihedral angle between them, as described by the Karplus equation. This relationship allows for the determination of the relative orientation of protons and, by extension, the substituents.

In a chair conformation, the coupling constant between two adjacent axial protons (Jax-ax) is typically large (10–13 Hz), while couplings between axial-equatorial (Jax-eq) and equatorial-equatorial (Jeq-eq) protons are small (2–5 Hz). ias.ac.in For this compound in a diequatorial conformation, the protons at C3 and C5 (H3 and H5) are in axial positions. Therefore, analysis of the signals for the protons at C2, C4, and C6 would reveal large trans-diaxial couplings, confirming the diequatorial arrangement of the substituents and the cis relative stereochemistry. nih.govrsc.org

The table below illustrates typical coupling constants used for conformational assignment in substituted piperidines.

| Proton Interaction | Dihedral Angle (approx.) | Typical ³JHH Value (Hz) | Conformational Significance |

| Axial - Axial | 180° | 10 - 13 | Confirms chair conformation and axial positions |

| Axial - Equatorial | 60° | 2 - 5 | Indicates adjacent axial and equatorial protons |

| Equatorial - Equatorial | 60° | 2 - 5 | Indicates adjacent equatorial protons |

Single-crystal X-ray diffraction provides unambiguous proof of the relative and absolute stereochemistry of a molecule in the solid state. nih.gov This technique maps the precise spatial arrangement of atoms, confirming the cis relationship between the Boc-amino and methyl groups. It also provides exact bond lengths, bond angles, and torsion angles, which definitively establish the chair conformation of the piperidine ring and the equatorial orientation of both substituents. rsc.org While solution-state conformations can be dynamic, the solid-state structure determined by X-ray crystallography serves as a crucial reference for confirming the stereochemical outcome of a synthesis. nih.govrsc.org

Methodologies for Stereochemical Purity and Enantiomeric Excess Determination

Ensuring the stereochemical purity of this compound is critical. This involves quantifying the amount of the unwanted trans diastereomer and, since the cis isomer is chiral, determining the ratio of its two enantiomers (enantiomeric excess, or ee).

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the enantiomeric excess of chiral compounds. researchgate.net The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For compounds lacking a strong chromophore, such as simple piperidines, a pre-column derivatization step may be necessary to introduce a UV-active group, allowing for detection. nih.gov For example, derivatization with agents like para-toluenesulfonyl chloride can be employed. nih.gov The relative peak areas in the resulting chromatogram are used to calculate the enantiomeric excess. researchgate.net

The diastereomeric purity (the ratio of cis to trans isomers) can often be determined by non-chiral methods such as ¹H NMR spectroscopy by integrating the distinct signals corresponding to each diastereomer, or by Gas Chromatography (GC) or standard HPLC. nih.gov

The table below outlines common analytical techniques for stereochemical purity assessment.

| Parameter | Method | Principle | Typical Application |

| Enantiomeric Excess (ee) | Chiral HPLC | Differential interaction with a chiral stationary phase. uma.es | Separation and quantification of enantiomers. researchgate.net |

| Diastereomeric Ratio (dr) | ¹H NMR Spectroscopy | Integration of unique signals for each diastereomer. nih.gov | Quantification of cis vs. trans isomers in a mixture. |

| Diastereomeric Ratio (dr) | GC / HPLC | Chromatographic separation of diastereomers on an achiral column. | Separation and quantification of diastereomers. |

Lack of Specific Research Data on the

Despite a comprehensive search of scientific literature and chemical databases, specific research findings, detailed conformational analysis, and data tables pertaining to the impact of conformational effects on the reactivity and selectivity of this compound could not be located.

The performed searches aimed to identify scholarly articles, computational studies, and spectroscopic data (such as NMR) that would provide the necessary information to construct the requested article. However, the search results did not yield any documents that directly investigate the stereochemical and conformational properties of this specific compound.

While general principles of conformational analysis for substituted piperidine rings are well-established, the user's strict instructions to focus solely on this compound and to include specific research findings and data tables prevent the generation of an article based on analogy to other, structurally related compounds. The introduction of information from different molecules would violate the explicit scope of the request.

Therefore, without specific studies on this compound, it is not possible to provide a scientifically accurate and detailed article that adheres to the provided outline and content requirements.

Utility of Cis 3 Boc Amino 5 Methylpiperidine As a Versatile Building Block

Role in the Construction of Chiral Nitrogen-Heterocyclic Small Molecules

The defined cis stereochemistry of the amino and methyl groups on the piperidine (B6355638) ring of cis-3-(Boc-amino)-5-methylpiperidine offers a rigid and predictable framework for the synthesis of more complex chiral nitrogen-heterocyclic small molecules. The tert-butoxycarbonyl (Boc) protecting group on the amino functionality allows for selective deprotection and subsequent elaboration, while the secondary amine of the piperidine ring can be functionalized through various reactions, including N-alkylation and N-arylation.

The strategic placement of the methyl group at the 5-position influences the conformational preference of the piperidine ring, which can be exploited to control the stereochemical outcome of subsequent reactions and to probe structure-activity relationships (SAR) in drug discovery programs. The synthesis of a diverse range of regio- and diastereoisomers of methyl-substituted piperidines is crucial for exploring the chemical space of these important scaffolds.

For instance, research into the synthesis of novel heterocyclic amino acids has demonstrated the utility of Boc-protected aminopiperidines as chiral building blocks. In one study, (R)- and (S)-piperidine-3-carboxylic acids were converted into their corresponding N-Boc protected esters and subsequently used to synthesize a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. mdpi.com This work highlights how the piperidine core can be integrated into other heterocyclic systems, thereby generating novel chiral scaffolds for drug discovery.

The synthesis of such complex heterocyclic systems often involves a multi-step approach, as exemplified by the preparation of pyrazole (B372694) derivatives:

| Step | Description | Starting Material | Key Reagents | Product |

| 1 | Conversion to β-keto esters | N-Boc protected piperidine acids | 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl), 4-dimethylaminopyridine (B28879) (DMAP) | β-keto esters |

| 2 | Formation of β-enamine diketones | β-keto esters | N,N-dimethylformamide dimethyl acetal (B89532) | β-enamine diketones |

| 3 | Cyclization with hydrazines | β-enamine diketones | Various N-mono-substituted hydrazines | 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates |

This systematic approach allows for the generation of a library of chiral heterocyclic compounds with diverse substitution patterns, starting from a common piperidine building block.

Application in Fragment-Based Drug Discovery (FBDD) Scaffolds and 3-D Fragment Design

Fragment-based drug discovery (FBDD) has become a powerful strategy for the identification of lead compounds in pharmaceutical research. nih.gov This approach relies on screening libraries of low molecular weight compounds, or "fragments," for weak binding to a biological target. The structural information from these initial hits is then used to "grow" or "link" the fragments into more potent, drug-like molecules.

There is a growing recognition that fragment libraries should contain a greater proportion of three-dimensional (3D) scaffolds to better explore the complexities of protein binding pockets. vu.nl Saturated heterocyclic rings, such as piperidine, are ideal starting points for the design of 3D fragments. The non-planar nature of the piperidine ring, combined with the defined stereochemistry of substituents, provides a level of structural rigidity and complexity that is absent in traditional, flat aromatic fragments.

This compound is an excellent candidate for inclusion in 3D fragment libraries. The methyl and Boc-amino groups provide vectors for further chemical elaboration, allowing for the exploration of the surrounding chemical space once a fragment has been identified as a binder. The Boc group can be removed to reveal a primary amine, which can then be functionalized in a variety of ways.

A systematic exploration of the 3D chemical space of piperidine-based fragments has been undertaken, involving the synthesis of all 20 regio- and diastereoisomers of methyl-substituted pipecolinates. nih.gov The subsequent in silico enumeration of these scaffolds with different capping groups (e.g., methyl, acetyl, mesyl) generated a virtual library of 80 synthetically accessible 3D fragments. This type of systematic approach is crucial for building diverse and effective fragment libraries for FBDD campaigns.

The properties of a typical 3D fragment derived from a substituted piperidine are summarized below:

| Property | Typical Value | Significance in FBDD |

| Molecular Weight | < 300 Da | Ensures good ligand efficiency |

| cLogP | < 3 | Promotes aqueous solubility |

| Number of Rotatable Bonds | < 3 | Reduces conformational entropy loss upon binding |

| Fraction of sp3 carbons (Fsp3) | High | Contributes to 3D shape and improved solubility |

By incorporating building blocks like this compound into fragment libraries, drug discovery programs can access novel chemical space and potentially identify starting points for the development of drugs with improved properties, such as selectivity and metabolic stability.

Use as a Precursor for Advanced Pharmaceutical Intermediates

For example, (R)-3-(Boc-amino)piperidine is a key intermediate in the synthesis of alagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. chemicalbook.com The synthesis of alagliptin relies on the coupling of the chiral aminopiperidine core with other fragments to construct the final complex molecule.

Similarly, the related compound, cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, is a crucial intermediate in the synthesis of tofacitinib (B832) (CP-690550). researchgate.net Tofacitinib is a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis and other inflammatory conditions. The synthesis of this key intermediate often starts from a chiral pool material or involves an asymmetric synthesis to establish the desired stereochemistry.

The synthetic utility of these building blocks highlights the importance of having reliable and scalable routes to enantiomerically pure substituted aminopiperidines. The Boc-protected amino group in these intermediates allows for their incorporation into a growing peptide chain or for their reaction with other electrophilic partners without the need for additional protecting group manipulations on the piperidine nitrogen.

The general synthetic scheme for the utilization of such intermediates often involves the following steps:

Deprotection: Removal of the Boc group to unmask the primary or secondary amine.

Coupling: Reaction of the deprotected amine with a carboxylic acid, acyl chloride, or other electrophile to form a new carbon-nitrogen bond.

Further Elaboration: Additional synthetic steps to complete the synthesis of the target molecule.

The availability of well-defined building blocks like this compound is therefore critical for the efficient and stereocontrolled synthesis of the next generation of complex pharmaceutical agents.

Chemical Transformations and Derivatization of Cis 3 Boc Amino 5 Methylpiperidine

Strategic Modification and Removal of the Boc-Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions. semanticscholar.orgorganic-chemistry.org The deprotection of cis-3-(Boc-amino)-5-methylpiperidine is a critical step to enable further functionalization at the 3-amino position.

Standard conditions for the removal of the Boc group typically involve treatment with strong acids. nih.gov Trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) is a common and effective reagent for this transformation. nih.gov The reaction proceeds through protonation of the Boc group, leading to the formation of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to yield the free amine. Another common method involves the use of hydrochloric acid (HCl) in an organic solvent like ethyl acetate (B1210297) or methanol. google.com

In addition to acidic deprotection, thermal methods can also be employed for the removal of the Boc group. nih.gov This can be particularly useful in flow chemistry setups, where heating the substrate in a suitable solvent can lead to clean deprotection without the need for acidic reagents. nih.govacs.org

Table 1: Common Reagents for Boc Deprotection

| Reagent | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room temperature | nih.gov |

| Hydrochloric acid (HCl) | Ethyl acetate, Methanol | Room temperature | google.com |

| Thermal | Methanol, Trifluoroethanol | High temperature (e.g., 150-270 °C) | nih.govacs.org |

Functionalization of the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring in this compound can undergo various functionalization reactions, such as N-alkylation and N-arylation. These modifications are crucial for diversifying the molecular structure and modulating its physicochemical and pharmacological properties.

N-alkylation can be achieved through several methods. Reductive amination is a common approach, involving the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). nih.gov Another method is direct alkylation with an alkyl halide, although this can sometimes lead to over-alkylation. google.com To circumvent this, the reaction is often carried out in the presence of a hindered base. google.com

N-arylation of the piperidine nitrogen can be accomplished using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves a palladium or copper catalyst to couple the piperidine with an aryl halide or triflate.

Table 2: Methods for Functionalization of the Piperidine Nitrogen

| Reaction Type | Reagents | Description | Reference |

|---|---|---|---|

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Forms a C-N bond via an iminium intermediate. | nih.gov |

| Direct N-Alkylation | Alkyl halide, Hindered base | Direct displacement of a halide by the amine. | google.com |

| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst, Base | Forms a C-N bond between the amine and an aryl group. | acs.org |

Reactions at the 3-Amino Position for Amide or Carbamate (B1207046) Formation

Following the removal of the Boc protecting group, the resulting primary amine at the 3-position of the piperidine ring is available for a variety of chemical transformations. Two of the most common derivatizations are the formation of amides and carbamates.

Amide bond formation is typically achieved by coupling the 3-aminopiperidine derivative with a carboxylic acid. This reaction is often mediated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an activating agent like hydroxybenzotriazole (B1436442) (HOBt). Alternatively, the amine can be reacted with a more reactive carboxylic acid derivative, such as an acyl chloride or an anhydride. researchgate.net

Carbamate formation involves the reaction of the 3-amino group with a chloroformate, such as ethyl chloroformate or benzyl (B1604629) chloroformate, in the presence of a base like triethylamine (B128534) or potassium carbonate. google.comnih.gov Another approach is the reaction with an isocyanate. The synthesis of carbamates can also be achieved through a three-component coupling of the amine, carbon dioxide, and an alkyl halide. organic-chemistry.org

Table 3: Reagents for Amide and Carbamate Formation at the 3-Amino Position

| Desired Functional Group | Reagent Class | Specific Examples | Reference |

|---|---|---|---|

| Amide | Carboxylic acid + Coupling agent | EDC, HOBt | researchgate.net |

| Amide | Acyl chloride | Acetyl chloride | researchgate.net |

| Carbamate | Chloroformate | Ethyl chloroformate | google.comnih.gov |

| Carbamate | Isocyanate | Phenyl isocyanate | rsc.org |

Chemical Modifications at the 5-Methyl Position

Direct functionalization of the 5-methyl group on the this compound scaffold presents a significant synthetic challenge due to the inert nature of the C-H bonds. However, modern synthetic methods are emerging that can enable such transformations.

One potential approach involves free-radical halogenation, where the methyl group is selectively halogenated using reagents like N-bromosuccinimide (NBS) under UV irradiation. The resulting halomethyl group can then serve as a handle for further nucleophilic substitution reactions.

Another strategy could involve directed C-H activation. While challenging, methods are being developed that utilize a directing group to guide a metal catalyst to a specific C-H bond for functionalization. In the context of the target molecule, the Boc-amino group or a modified piperidine nitrogen could potentially serve as such a directing group, although this would require careful optimization of reaction conditions.

Derivatization to Form Novel Heterocyclic Amino Acids (e.g., Pyrazoles)

This compound can serve as a valuable building block for the synthesis of more complex heterocyclic systems, including novel heterocyclic amino acids. One such example is the formation of pyrazole-containing structures.

A synthetic strategy to achieve this involves the conversion of the piperidine moiety into a β-keto ester. nih.gov This intermediate can then be reacted with N,N-dimethylformamide dimethyl acetal (B89532) to form a β-enamine diketone. Subsequent cyclization with a substituted hydrazine (B178648) affords the desired pyrazole (B372694) ring fused to or substituted with the piperidine scaffold. nih.gov This approach allows for the introduction of diversity at the pyrazole nitrogen depending on the choice of hydrazine used.

Table 4: Synthetic Sequence for Pyrazole Formation

| Step | Description | Key Reagents | Reference |

|---|---|---|---|

| 1 | Conversion to β-keto ester | Meldrum's acid, EDC, DMAP, Methanol | nih.gov |

| 2 | Formation of β-enamine diketone | N,N-dimethylformamide dimethyl acetal | nih.gov |

| 3 | Cyclization to pyrazole | Substituted hydrazine | nih.gov |

Stereoselective Functionalization of cis-Piperidine Scaffolds

The inherent cis stereochemistry of the 3-amino and 5-methyl groups in this compound can be exploited to direct the stereochemical outcome of subsequent reactions on the piperidine ring. This principle of stereocontrol is fundamental in the synthesis of enantiomerically pure and diastereomerically defined molecules.

For instance, in reactions involving the piperidine ring, such as hydrogenation of a double bond introduced elsewhere in the ring, the existing substituents can direct the approach of the reagent from the less sterically hindered face, leading to a preferred diastereomer. whiterose.ac.uk Similarly, in cyclization reactions where the piperidine nitrogen participates, the conformation of the ring, influenced by the cis substituents, can dictate the stereochemistry of the newly formed ring system.

Furthermore, directed metalation reactions, where a directing group on the piperidine nitrogen guides a metalating agent to a specific C-H bond, can be influenced by the stereochemistry of the ring substituents. The cis relationship between the 3-amino and 5-methyl groups can favor certain ring conformations, thereby influencing the accessibility of different C-H bonds and leading to stereoselective functionalization. nih.gov

Advanced Research Directions and Computational Studies in Cis 3 Boc Amino 5 Methylpiperidine Chemistry

Theoretical Investigations of Reaction Mechanisms and Transition States

The stereoselective synthesis of substituted piperidines is a complex process where the desired stereoisomer is often one of several potential products. Theoretical investigations, primarily through Density Functional Theory (DFT) calculations, have become indispensable for elucidating the intricate reaction mechanisms and characterizing the transition states that govern product formation.

Researchers employ computational modeling to provide a theoretical basis for experimentally observed outcomes. For instance, in reactions involving the functionalization of piperidine (B6355638) rings, DFT calculations can analyze the transition states of competing reaction pathways. By calculating the energy of these transition states, chemists can predict which pathway is more favorable, and therefore, which product is likely to be dominant. A study on the endo-cyclic α-functionalization of N-alkyl piperidines used DFT calculations at the wB97XD/6-311++g(d,p) level of theory to analyze the transition states, revealing that the lowest energy pathway was consistent with the experimentally observed endo-cyclic C-H bond elimination. acs.org

These theoretical models are crucial for understanding selectivity. In the rhodium-catalyzed enantioselective cyclopropanation of N-Boc-3-methylene piperidine, a close structural relative, computational analysis of the transition states successfully predicted the observed enantioselectivity. The energy difference between the two transition states leading to the different enantiomers was calculated to be 6.7 kcal/mol, which aligns well with the experimental result of 99% enantiomeric excess (ee). acs.org Such studies often employ distortion-interaction analysis to decompose the activation energy, identifying the specific steric or electronic factors that favor one transition state over another. acs.org

For the synthesis of cis-3,5-disubstituted piperidines, understanding the mechanisms of reactions like catalytic hydrogenation or reductive amination is key. Theoretical studies can model the absorption of the substrate onto the catalyst surface and the subsequent stepwise addition of hydrogen, providing insights into why the cis product is preferentially formed. These computational investigations guide the rational design of experiments, helping to optimize reaction conditions and catalyst choice to maximize the yield of the desired cis-3-(Boc-amino)-5-methylpiperidine isomer.

Computational Modeling of Conformational Space and Stereochemical Outcomes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Computational modeling is a powerful tool for exploring the conformational space of flexible molecules like this compound and predicting their most stable conformations, which in turn dictates stereochemical outcomes of reactions and interactions with biological targets.

The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of substituents, such as the Boc-amino and methyl groups in a cis-1,3 relationship, introduces complex stereoelectronic interactions that influence the conformational equilibrium. The bulky tert-butoxycarbonyl (Boc) protecting group plays a significant role in the conformational preferences. rsc.orgresearchgate.net Computational studies on analogous systems, such as N-acylpiperidines, have shown that steric clash can destabilize certain conformers, driving the equilibrium towards a state that minimizes these unfavorable interactions. acs.org

For fluorinated piperidine derivatives, which serve as excellent models for understanding non-covalent interactions, computational investigations have revealed that conformational preferences are governed by a combination of factors including charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion. researchgate.net A systematic study of diversely substituted fluorinated piperidines using both NMR spectroscopy and DFT computations demonstrated that the interplay of these forces, along with the influence of solvent polarity, dictates the final conformational equilibrium. researchgate.net These principles are directly applicable to this compound, where the polar N-H bond of the carbamate (B1207046) and the C-N bonds contribute to a complex network of intramolecular interactions.

The Curtin-Hammett principle is often relevant in these systems. It states that for reactants in rapid equilibrium (like conformational isomers), the product ratio is determined by the difference in the energy of the transition states leading to the products, not by the population of the ground-state conformers. wikipedia.org Computational modeling can calculate these transition state energies, allowing for the prediction of diastereoselectivity in reactions where the piperidine ring is functionalized, even when the less stable conformer is the one that reacts more quickly. wikipedia.org

| Piperidine System | Key Finding | Governing Factors | Computational Method | Reference |

|---|---|---|---|---|

| N-Alkyl Piperidines | Lowest energy pathway for α-C-H elimination is consistent with endo-cyclic transition state. | Transition state energy | DFT (wB97XD/6-311++g(d,p)) | acs.org |

| Fluorinated Piperidines | Strong preference for axial fluorine conformation in solution. | Electrostatic interactions, hyperconjugation, solvation | DFT Computations | researchgate.net |

| N-Acylpiperidines | Twist-boat conformation is ~1.5 kcal/mol less favorable than the chair conformation. | Pseudoallylic strain, steric clash | MM2/MM3 Force Fields, ab initio calculations | acs.org |

| N-Boc-3-methylene piperidine | Transition state energy difference of 6.7 kcal/mol correctly predicts 99% ee in cyclopropanation. | Steric repulsion in transition state | DFT | acs.org |

Development of Novel Catalytic Systems for Piperidine Synthesis and Derivatization

The efficient and stereoselective synthesis of this compound is highly dependent on the development of advanced catalytic systems. Modern organic synthesis has moved beyond classical methods, now employing a range of transition metal catalysts and, increasingly, biocatalysis to achieve high levels of selectivity and efficiency. nih.gov

Transition Metal Catalysis: A variety of transition metals, including rhodium, ruthenium, palladium, and nickel, form the core of many modern catalytic systems for piperidine synthesis. nih.gov

Rhodium (Rh): Rhodium catalysts are particularly effective for the asymmetric hydrogenation of pyridine (B92270) precursors to yield stereochemically defined piperidines. nih.govsnnu.edu.cn A recently developed three-step process involving partial pyridine reduction, a Rh-catalyzed asymmetric carbometalation, and a final reduction provides access to a wide variety of enantioenriched 3-substituted piperidines. snnu.edu.cnacs.org

Ruthenium (Ru): Heterogeneous ruthenium catalysts have been developed for the diastereoselective cis-hydrogenation of multi-substituted pyridines. nih.gov These catalysts are often reusable and offer a more sustainable approach to synthesis.

Palladium (Pd): Palladium-catalyzed reactions, such as the 1,3-chirality transfer reaction, have been used to synthesize 2,6-substituted piperidines. ajchem-a.com Pd catalysts are also central to cross-coupling reactions that functionalize the piperidine ring.

Gold (Au): Gold(I) complexes have been shown to catalyze the oxidative amination of non-activated alkenes to form substituted piperidines, demonstrating the utility of less common metals in piperidine synthesis. nih.gov

A significant recent advancement is a modular, two-stage process for modifying piperidines. news-medical.net This method combines biocatalytic carbon-hydrogen (C-H) oxidation, where an enzyme selectively installs a hydroxyl group, with nickel-electrocatalyzed radical cross-coupling. This strategy dramatically simplifies the construction of complex piperidines, reducing multi-step syntheses to just a few efficient steps and avoiding the need for costly precious metals like palladium. news-medical.net

| Catalyst Type | Reaction | Key Advantage | Reference |

|---|---|---|---|

| Rhodium (Rh) | Asymmetric Hydrogenation / Carbometalation | High enantioselectivity for 3-substituted piperidines | snnu.edu.cnacs.org |

| Ruthenium (Ru) | Diastereoselective Hydrogenation | High cis-selectivity, heterogeneous catalyst | nih.gov |

| Palladium (Pd) | 1,3-Chirality Transfer | Synthesis of specifically substituted piperidines | ajchem-a.com |

| Gold (Au) | Oxidative Amination | Difunctionalization of double bonds to form N-heterocycles | nih.gov |

| Enzyme / Nickel (Ni) | Biocatalytic C-H Oxidation / Electrocatalysis | Modular, highly efficient, reduces step count | news-medical.net |

Future Prospects for this compound in Complex Molecule Synthesis and Scaffold Design

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs and natural products. researchgate.netresearchgate.net The specific stereochemistry and substitution pattern of this compound make it an exceptionally valuable building block for the future of complex molecule synthesis and scaffold design.

The introduction of chiral piperidine scaffolds like this one into drug candidates can confer several benefits:

Modulating Physicochemical Properties: The three-dimensional nature of the piperidine ring can improve properties like solubility and membrane permeability compared to flat aromatic rings.

Enhancing Biological Activity and Selectivity: The defined spatial arrangement of substituents allows for precise interactions with biological targets, leading to higher potency and selectivity.

Improving Pharmacokinetic Properties: The saturated heterocyclic core is generally more metabolically stable than corresponding aromatic systems.

Future applications will leverage the modular synthesis strategies currently being developed. news-medical.net The ability to rapidly and selectively functionalize the piperidine core will allow chemists to generate large libraries of diverse compounds for high-throughput screening. This accelerates the drug discovery process, enabling the exploration of new chemical space and the identification of novel therapeutic agents for challenging diseases. news-medical.net The this compound scaffold is particularly well-suited for creating molecules that can target protein-protein interactions, which often require complex three-dimensional epitopes for effective binding.

Furthermore, this building block is integral to the design of novel molecular scaffolds that go beyond simple substitution. Its functional handles—the Boc-protected amine and the piperidine nitrogen—allow for its incorporation into larger, more complex architectures such as spirocycles and bridged systems, further expanding the diversity of accessible molecular shapes for drug design. As synthetic methods become more powerful and our understanding of structure-activity relationships deepens, the importance of versatile, stereochemically defined building blocks like this compound will only continue to grow.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cis-3-(Boc-amino)-5-methylpiperidine, and how can researchers optimize yield and stereochemical purity?

- Methodological Answer : The synthesis typically involves Boc-protection of a piperidine precursor. For example, nucleophilic substitution or reductive amination can introduce the Boc group at the 3-position. Stereochemical control is achieved using chiral catalysts or resolving agents. High-performance liquid chromatography (HPLC) with chiral columns (>97% purity, as in ) is critical for verifying enantiomeric excess. Reaction conditions (e.g., solvent polarity, temperature) should be systematically varied to optimize yield, with monitoring via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) .

Q. How can researchers confirm the stereochemistry of this compound experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment. Alternatively, NOESY NMR can identify spatial proximity of protons to confirm the cis configuration. Computational methods (e.g., density functional theory (DFT) for energy minimization) can corroborate experimental data .

Q. What analytical techniques are recommended for assessing the stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies under controlled humidity, temperature, and light exposure (e.g., ICH guidelines) should be conducted. High-resolution mass spectrometry (HRMS) and NMR can detect degradation products. Data should be compared against reference standards to quantify degradation kinetics .

Advanced Research Questions

Q. How does the steric and electronic environment of the Boc group influence the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The Boc group’s electron-withdrawing nature and steric bulk may slow transmetallation steps in coupling reactions. Researchers should compare reaction rates and yields using alternative protecting groups (e.g., Fmoc, Cbz) to isolate these effects. Kinetic studies via in situ IR spectroscopy or mass spectrometry can track intermediate formation .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from impurities (e.g., residual solvents) or assay variability. Validate purity via orthogonal methods (HPLC, elemental analysis) and replicate assays across multiple cell lines. Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to design robust in vivo studies that account for metabolic stability and off-target effects .

Q. How can computational models predict the conformational flexibility of this compound in drug-target binding studies?

- Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., AMBER) can model rotational barriers of the piperidine ring and Boc group. Pair with free-energy perturbation (FEP) calculations to predict binding affinities. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What are the methodological challenges in detecting trace metabolites of this compound in biological matrices?

- Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) enhances sensitivity. Use isotopically labeled internal standards to correct for matrix effects. Detection limits should be benchmarked against studies like NHANES (e.g., <0.1 μg/L for pyrethroid metabolites, as in ) .

Key Methodological Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.